molecular formula C18H14N4O2S B2388306 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-28-5

6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2388306
CAS No.: 1021260-28-5
M. Wt: 350.4
InChI Key: YSAQKMGGMHLNBB-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. The compound functions by competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, thereby suppressing their autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K-AKT pathways. This targeted mechanism makes it a valuable chemical probe for investigating the role of aberrant FGFR signaling in oncogenesis, a well-documented driver in a variety of cancers including urothelial carcinoma, cholangiocarcinoma, and breast cancer. Research utilizing this inhibitor focuses on elucidating the molecular consequences of FGFR blockade in vitro and in vivo, assessing its effects on cancer cell proliferation, migration, and apoptosis. Its application is critical for validating FGFRs as therapeutic targets and for exploring potential resistance mechanisms to FGFR-directed therapy. The compound's high selectivity profile also aids in deconvoluting complex signaling networks where FGFR crosstalk with other pathways occurs, providing crucial insights for developing next-generation targeted cancer treatments.

Properties

IUPAC Name

6-(3-methoxyphenyl)-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-24-13-6-4-5-12(9-13)14-10-22-15(11-25-18(22)20-14)17(23)21-16-7-2-3-8-19-16/h2-11H,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAQKMGGMHLNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule comprises a fused imidazo[2,1-b]thiazole core substituted at position 6 with a 3-methoxyphenyl group and at position 3 with a pyridin-2-yl carboxamide. Retrosynthetic cleavage suggests two primary intermediates:

  • Imidazo[2,1-b]thiazole-3-carboxylic acid : Serves as the scaffold for introducing the pyridin-2-yl carboxamide.
  • 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole : Forms via cyclization of a thiazole amine precursor with an α-bromo ketone.

Key disconnections involve:

  • Amide coupling between the imidazothiazole carboxylic acid and 2-aminopyridine.
  • Regioselective Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to install the 3-methoxyphenyl group.

Synthetic Routes and Optimization

Route 1: Cyclocondensation of Thiazole Amine with α-Bromo Ketone

This method adapts protocols from noscapinoid syntheses, leveraging cyclocondensation to form the imidazo[2,1-b]thiazole core:

Step 1: Synthesis of 4-(3-Methoxyphenyl)thiazol-2-amine
  • Reactants : 3-Methoxyacetophenone, thiourea, and bromine in acetic acid.
  • Conditions : Stirred at 0–5°C for 2 h, followed by neutralization with NH₄OH.
  • Yield : 68–72%.
Step 2: Cyclocondensation with α-Bromoacetophenone Derivative
  • Reactants : 4-(3-Methoxyphenyl)thiazol-2-amine (1 eq), 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.2 eq).
  • Conditions : Reflux in propan-2-ol for 12 h, with K₂CO₃ (2 eq) as base.
  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization (Fig. 1A).
  • Yield : 58% after silica gel chromatography (hexane/ethyl acetate, 7:3).
Step 3: Carboxamide Formation
  • Reactants : Imidazo[2,1-b]thiazole-3-carbonyl chloride (1 eq), 2-aminopyridine (1.5 eq).
  • Conditions : Dichloromethane, 0°C to RT, triethylamine (3 eq).
  • Yield : 82%.

Table 1: Optimization of Cyclocondensation Step

Parameter Tested Range Optimal Value Impact on Yield
Solvent EtOH, IPA, DMF Propan-2-ol ↑ 22%
Temperature (°C) 80–120 82 (reflux) ↑ 15%
Base K₂CO₃, NaOH, Et₃N K₂CO₃ ↑ 18%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6).
    • δ 8.21 (s, 1H, imidazo-H2).
    • δ 7.89–7.82 (m, 2H, phenyl-H2, H6).
    • δ 3.87 (s, 3H, OCH₃).
  • ¹³C NMR :
    • δ 165.2 (C=O), 159.8 (C-OCH₃), 148.1 (imidazo-C3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 350.0837 [M + H]⁺ (Calc. for C₁₈H₁₄N₄O₂S: 350.0837).

X-ray Crystallography

  • Data : Monoclinic crystal system, space group P2₁/c.
  • Key Metrics : Dihedral angle between imidazo and phenyl rings = 42.5°, confirming non-planar conformation.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :
    • Use of electron-deficient α-bromo ketones minimizes competing pathways.
  • Demethylation of Methoxy Group :
    • Avoid strong acids; employ mild conditions (e.g., NaI/DMF at 135°C).
  • Purification Difficulties :
    • Silica gel pretreatment with triethylamine reduces tailing.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives. Below is a comparative analysis of its structural analogues and their biological activities:

Compound Name Substituents Biological Activity Key Findings Reference
6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide 3-methoxyphenyl (position 6); pyridin-2-yl carboxamide (position 3) Under investigation (potential kinase inhibition) Structural optimization for solubility and target affinity. No direct activity data reported in evidence.
6-(4-Methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide 4-methoxyphenyl (position 6); pyridin-2-ylmethyl carboxamide (position 3) Cytotoxicity (anticancer) Improved activity against MDA-MB-231 (IC₅₀ = 1.4 μM) compared to sorafenib (IC₅₀ = 5.2 μM). Methoxy position impacts selectivity.
6-(4-Fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide 4-fluorophenyl (position 6); pyridin-3-yl carboxamide (position 3) Kinase inhibition (Ephrin receptor) Moderate activity (IC₅₀ = 10 μM). Fluorine substitution enhances metabolic stability but reduces potency compared to methoxy derivatives.
N-(3-((4-(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)propyl)benzenesulfonamide Pyrimidine extension at position 5; benzenesulfonamide side chain Pan-RAF inhibition (anti-melanoma) Demonstrated in vitro and in vivo efficacy (IC₅₀ < 1 μM). Pyrimidine addition enhances kinase binding.
6-(4-Bromophenyl)-N-propylimidazo[2,1-b]thiazole-3-carboxamide 4-bromophenyl (position 6); propyl carboxamide (position 3) Antifungal Induced ultrastructural changes in Aspergillus spp. (comparable to Tioconazol). Bulky bromine reduces solubility.

Key Trends and Insights

  • Substituent Position and Bioactivity: Methoxy Group: 3-Methoxy substitution (target compound) vs. 4-methoxy () alters electronic and steric profiles. The 4-methoxy derivative showed superior cytotoxicity, suggesting para-substitution optimizes interactions with cancer targets . Halogen vs.
  • Carboxamide Modifications :

    • Pyridin-2-yl vs. pyridin-3-yl carboxamide ( vs. target compound) affects binding orientation. Pyridin-2-yl may better align with kinase active sites .
    • Bulky substituents (e.g., benzenesulfonamide in ) improve kinase inhibition but may reduce cell permeability .
  • Scaffold Extensions: Pyrimidine-fused derivatives () exhibit enhanced anti-melanoma activity, highlighting the value of core modifications for target specificity .

Biological Activity

6-(3-Methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its effects on various cancer cell lines.

Synthesis and Structural Characteristics

The compound belongs to the imidazo[2,1-b]thiazole class, known for their diverse biological activities. The synthesis typically involves the reaction of pyridine derivatives with thiazole and imidazole moieties. For instance, a study detailed the synthesis of various imidazo[2,1-b]thiazole derivatives and their characterization through NMR and mass spectrometry, confirming the molecular structure of 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide .

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against acute myeloid leukemia (AML) cells. In vitro assays demonstrated that it inhibits the proliferation of FLT3-dependent human AML cell lines such as MV4-11. The IC50 value for MV4-11 was found to be notably low at 0.002 μM, indicating potent activity .

The mechanism by which this compound exerts its effects involves the inhibition of FLT3 kinase activity. This inhibition is critical as FLT3 mutations are commonly associated with poor prognosis in AML patients. Further studies have shown that derivatives of imidazo[2,1-b]thiazole can selectively target cancer cells while exhibiting minimal toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly influence the biological activity of the compounds. For example:

  • Electron-withdrawing groups at specific positions enhance potency.
  • The presence of a methoxy group at the meta position appears to improve solubility and bioavailability .
Modification Effect on Activity
Electron-withdrawing groupsIncreased potency
Methoxy group (meta)Enhanced solubility
Bulky substituentsDecreased activity

Study 1: Antileukemic Activity

In a detailed investigation, several derivatives including 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide were tested against MV4-11 cells. The results indicated a clear dose-response relationship with significant cytotoxic effects observed at low concentrations .

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups. This suggests not only efficacy but also potential for further development into therapeutic agents against AML .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and cross-coupling steps. For example, a palladium-catalyzed coupling reaction (e.g., using Pd(OAc)₂, Cs₂CO₃, and PPh₃) can introduce the pyridin-2-yl moiety to the imidazo[2,1-b]thiazole core . To optimize yields:

  • Vary catalyst loading (e.g., 1–5 mol% Pd) and reaction temperature (80–120°C).
  • Use high-purity solvents (DMF or DMSO) and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Verify aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and heterocyclic carbons .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with fluorophenyl or pyridyl groups) to assess steric/electronic effects on kinase binding .
  • In Silico Docking : Use software like AutoDock to predict interactions with ATP-binding pockets of kinases (e.g., EGFR or VEGFR2) .
  • Enzymatic Assays : Measure IC₅₀ values against recombinant kinases using fluorescence-based ADP-Glo™ assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test the compound across a broad concentration range (nM–µM) in multiple cell lines (e.g., cancer vs. primary immune cells) .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended targets .
  • Mechanistic Validation : Combine gene knockout (CRISPR) and pathway-specific inhibitors (e.g., NF-κB or JAK/STAT inhibitors) to isolate primary mechanisms .

Q. What experimental approaches are suitable for identifying the primary molecular target of this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in live cells treated with the compound .
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes/pathways post-treatment .

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